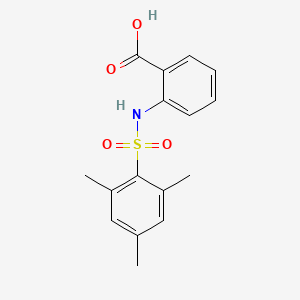

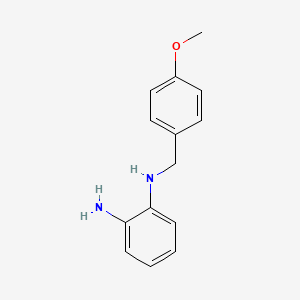

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

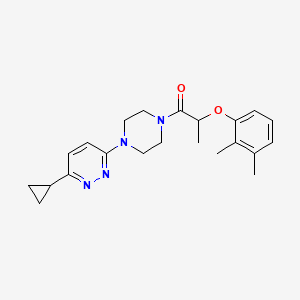

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate (NBBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NBBS is a sulfonated derivative of naphthalene and is widely used as a fluorescent probe for biochemical and physiological studies.

科学的研究の応用

Oxidation Processes :

- Naphthalenes, such as Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, can be oxidized to quinones using hydrogen peroxide in the presence of palladium catalysts. This process shows higher selectivity for quinones in naphthalenes compared to methylbenzenes (Yamaguchi, Inoue, & Enomoto, 1986).

Enzyme Inhibition Activity :

- Certain sulfonamide derivatives from dagenan chloride, related to naphthalen-1-yl compounds, show notable inhibition activity against enzymes like lipoxygenase and α-glucosidase, indicating potential for developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Peptide Coupling Reagents :

- Sulfonate esters derived from naphthalene compounds, including those similar to Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, can serve as efficient peptide coupling reagents. They offer advantages like suppressed racemization and effective coupling, compared to traditional benzotriazole sulfonate esters (Khattab, 2010).

Catalysis in Oxidation Reactions :

- In the presence of manganese(II) ions, naphthalene sulfonates, like the one in focus, can be oxidized efficiently by hydrogen peroxide. This process highlights the potential role of these compounds in catalytic oxidation reactions (Sheriff, Cope, & Ekwegh, 2007).

Synthesis of Functionalized Naphthalenones :

- Naphthalenones, which can be derived from compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, are useful intermediates for creating various functionalized naphthalene derivatives. These derivatives have diverse applications, including in medicinal chemistry (Chen, Wang, Zhang, & Fan, 2019).

Antibacterial Agents :

- Naphthalen-1-amine derived sulfonamides show potent antibacterial properties. This suggests the utility of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate and its derivatives in developing new antibacterial agents (Abbasi et al., 2015).

Microwave-Assisted Organic Synthesis :

- The sulfonation of naphthalene compounds, which can include compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, benefits from microwave energy application, indicating a potential for more efficient synthesis methods (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).

Sulfonated Polybenzothiazoles for Proton Exchange Membranes :

- Sulfonated naphthalene-containing polymers exhibit excellent properties for use as proton exchange membranes, suggesting the potential application of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate in fuel cell technology (Wang et al., 2015).

PET Imaging Agents :

- Carbon-11 labeled naphthalene-sulfonamides, which may be synthesized from compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, are potential PET imaging agents, particularly for imaging human CCR8 (Wang et al., 2008).

特性

IUPAC Name |

naphthalen-1-yl 4-butoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4S/c1-3-4-14-24-20-13-12-18(15-16(20)2)26(22,23)25-21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCYTMAJXMCRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate](/img/structure/B2801274.png)

![1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2801276.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2801281.png)

![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)

![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)